molecular formula C11H12FN3 B2758634 1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine CAS No. 1174868-77-9

1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B2758634
CAS No.: 1174868-77-9
M. Wt: 205.236
InChI Key: KFPBTYZMMMBFQZ-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-3-amine is a fluorinated pyrazole derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex heterocyclic systems . The 4-fluorobenzyl and amine functional groups make it a valuable precursor for developing potential pharmacologically active molecules . As a common feature in research compounds, the pyrazole core is often explored for its diverse biological activities . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8-6-15(14-11(8)13)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPBTYZMMMBFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target compound’s structure necessitates disconnection into three primary synthons:

  • Pyrazole core : Constructed via cyclocondensation or cycloaddition.
  • 4-Fluorobenzyl group : Introduced via alkylation or nucleophilic substitution.
  • Methyl and amine groups : Installed through functional group interconversion or direct incorporation during ring formation.

Key challenges include:

  • Regioselectivity : Ensuring correct substitution at positions 1, 3, and 4.
  • Stability of intermediates : Diazonium salts and Grignard reagents require low-temperature handling.
  • Purification : Separation of regioisomers necessitates chromatographic or recrystallization techniques.

Synthetic Routes and Methodologies

Cyclocondensation of Hydrazines with 1,3-Diketones

This classical approach involves reacting hydrazines with 1,3-diketones to form the pyrazole ring. For 1-(4-fluorobenzyl) substitution, 4-fluorobenzylhydrazine is condensed with acetylacetone derivatives:

$$
\text{4-Fluorobenzylhydrazine} + \text{3-Oxopentane-1,5-dione} \rightarrow \text{1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-3-amine}
$$

Conditions :

  • Solvent: Ethanol or acetic acid
  • Temperature: Reflux (80–100°C)
  • Catalyst: None or p-toluenesulfonic acid (PTSA)
  • Yield: 50–65%

Limitations :

  • Competing formation of 1,5-dimethyl regioisomers.
  • Requires pre-synthesis of 4-fluorobenzylhydrazine, which involves hazardous intermediates.

Alkylation of Preformed Pyrazole Amines

A two-step strategy involves synthesizing 4-methyl-1H-pyrazol-3-amine followed by N-alkylation with 4-fluorobenzyl halides:

Step 1: Synthesis of 4-Methyl-1H-pyrazol-3-amine

Hydrazine reacts with ethyl acetoacetate under acidic conditions:

$$
\text{Hydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl}} \text{4-Methyl-1H-pyrazol-3-amine}
$$

Conditions :

  • Solvent: Water or ethanol
  • Temperature: 25–40°C
  • Yield: 70–80%
Step 2: N-Alkylation with 4-Fluorobenzyl Bromide

The amine undergoes alkylation using 4-fluorobenzyl bromide:

$$
\text{4-Methyl-1H-pyrazol-3-amine} + \text{4-Fluorobenzyl bromide} \xrightarrow{\text{Base}} \text{this compound}
$$

Conditions :

  • Base: Potassium carbonate or triethylamine
  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: 60–80°C
  • Yield: 45–55%

Advantages :

  • Avoids regioselectivity issues in pyrazole formation.
  • Scalable with commercially available starting materials.

Diazotization and Coupling (Patent-Inspired Route)

Adapting methodologies from CN111303035A, diazotization of 4-halo-3-aminopyrazoles followed by coupling with fluorinated reagents introduces the difluoromethyl group. While originally designed for carboxylic acid derivatives, this approach can be modified for amine retention:

  • Halogenation :
    $$
    \text{N-Methyl-3-aminopyrazole} + \text{Br}_2 \rightarrow \text{4-Bromo-1-methyl-1H-pyrazol-3-amine}
    $$

    • Yield: 85–90%.
  • Diazotization and Coupling :
    Diazonium salt formation with NaNO₂/HCl, followed by reaction with 4-fluorobenzylmagnesium bromide:
    $$
    \text{4-Bromo-1-methyl-1H-pyrazol-3-amine} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{4-Fluorobenzyl-MgBr}} \text{this compound}
    $$

    • Yield: 60–70%.

Purification and Characterization

Chromatographic Separation

  • Normal-phase silica gel chromatography with ethyl acetate/hexane (1:3) resolves regioisomers.
  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.41 (s, 1H, pyrazole-H), 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 5.90 (s, 2H, NH₂), 4.85 (s, 2H, CH₂), 3.82 (s, 3H, CH₃).
  • MS (ESI+) : m/z 236.1 [M+H]⁺.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Regioselectivity
Cyclocondensation 50–65 95–98 Moderate Low
Alkylation 45–55 99 High High
Diazotization/Coupling 60–70 98.5 Moderate High

Industrial-Scale Considerations

  • Cost-Effectiveness : Alkylation route benefits from low-cost 4-fluorobenzyl bromide and avoids transition-metal catalysts.
  • Safety : Diazotization requires stringent temperature control (-5 to 5°C) to prevent exothermic decomposition.
  • Waste Management : Halogenated byproducts necessitate neutralization before disposal.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine is being explored as a lead compound for developing new drugs, particularly targeting neurological disorders. Its ability to interact with neurotransmitter receptors positions it as a candidate for treating conditions such as depression and anxiety.

Pharmacological Potential:

  • Anti-inflammatory Effects: Pyrazole derivatives have shown promise in inhibiting inflammatory pathways, potentially leading to new anti-inflammatory drugs.
  • Cancer Therapy: The compound's structure suggests it may target specific cancer-related biological pathways, making it a candidate for anticancer research.
  • Enzyme Inhibition: It may act as an inhibitor for various enzymes involved in disease progression, including kinases crucial in cancer biology.

Material Science

Due to its unique structural features, this compound is also being investigated for developing novel materials with specific electronic or optical properties. The fluorinated structure could enhance the performance of materials used in electronics and photonics.

Biological Studies

The role of fluorine atoms in modulating biological activity and metabolic stability is a significant area of research. Studies have indicated that the presence of fluorine can increase binding affinity and selectivity towards biological targets, which is critical for drug design.

Case Study 1: p38 MAP Kinase Inhibitors

A study identified several pyrazole derivatives as selective inhibitors of p38 MAP kinase. The binding interactions were characterized using X-ray crystallography, revealing unique hydrogen bonds that contribute to selectivity for p38 kinase. This highlights the potential of pyrazole derivatives, including this compound, in developing targeted therapies for inflammatory diseases.

Case Study 2: Docking Studies

Docking studies have demonstrated that similar pyrazole compounds can effectively bind to target receptors involved in inflammatory responses. These studies suggest that such compounds could inhibit human prostaglandin reductase (PTGR2), indicating their potential role in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-3-amine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine with structurally analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Pyrazole-3-amine Derivatives

Compound Name Substituents (Pyrazole Positions) Benzyl Group Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-methyl, 3-amine 4-fluorobenzyl 205.23 Lipophilic; potential kinase inhibitor
4-Chloro-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine 4-chloro, 3-amine 4-fluorobenzyl 225.65 Higher reactivity due to Cl; antimicrobial applications
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine 4-methyl, 3-amine 2-chlorophenyl 207.66 Ortho-substitution increases steric hindrance; solid (m.p. 104–107°C)
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine 4-chloro, 3-amine 3-fluorobenzyl (meta-substitution) 225.65 Altered electronic effects; lower solubility
1-(4-Trifluoromethylphenyl)-1H-pyrazol-4-amine 4-amine 4-(trifluoromethyl)phenyl 227.19 Strong electron-withdrawing CF3; high acidity

Substituent Effects on Reactivity and Bioactivity

  • In contrast, 4-chloro derivatives (e.g., 4-chloro-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine) exhibit higher reactivity in nucleophilic substitution reactions due to chlorine’s leaving-group ability .
  • Meta-substituted fluorobenzyl (e.g., 3-fluorobenzyl in ) alters electronic distribution compared to para-substitution, which may influence dipole moments and solubility .
  • Methyl vs. Chlorine at Pyrazole Position 4: The methyl group in the target compound increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability.

Crystallographic and Structural Insights

  • Software like SHELXL and WinGX () is critical for refining crystal structures and analyzing intermolecular interactions, which are essential for understanding structure-activity relationships .

Biological Activity

1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure includes a fluorobenzyl substituent, which significantly influences its biological activity. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H12FN3
  • Molecular Weight : 201.23 g/mol

The presence of the fluorine atom in the structure enhances the compound's reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom increases binding affinity and selectivity towards these targets, which can modulate various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, which is crucial for its therapeutic applications.
  • Receptor Binding : It may act on specific receptors, influencing cellular signaling pathways that are relevant in disease contexts.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antiviral Properties

Some derivatives have shown effectiveness against viral infections, suggesting potential use in antiviral therapies.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies revealed significant inhibition percentages compared to standard anti-inflammatory drugs .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralEffective against various viral infections
Anti-inflammatoryInhibitory activity on TNF-α and IL-6
Enzyme InhibitionPotential inhibitors of key metabolic enzymes

Case Study: Enzyme Inhibition

A study investigated the enzyme inhibition capabilities of this compound. The results indicated that the compound effectively inhibited specific kinases involved in cancer progression, showcasing its potential as an anticancer agent.

In biochemical assays, related compounds from the pyrazole class were found to inhibit Aurora-A kinase with IC50 values in the low micromolar range, highlighting the importance of structural modifications in enhancing biological activity .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step processes that include the formation of the pyrazole ring followed by substitution reactions to introduce the fluorobenzyl group. Structural modifications can lead to enhanced biological profiles, making this compound a versatile scaffold for drug development.

Q & A

Q. Table 1: Key Crystallographic Data for Structural Analogues

CompoundSpace Groupa (Å)b (Å)c (Å)V (ų)Ref.
4-(4-Fluorophenyl)pyrazole analogP18.50889.879710.4264845.9
Trichlorophenyl-pyrazoleP110.248710.464310.5489950.03

Q. Table 2: Biological Activity of Structural Variants

SubstituentTarget EnzymeIC50_{50} (µM)Antimicrobial Zone (mm)Ref.
4-FluorobenzylCOX-20.4514 (S. aureus)
4-NitrophenylKinase X1.29 (E. coli)

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